1-(1-(2-Aminoethyl)pyrrolidin-2-yl)ethan-1-ol
Overview
Description
Molecular Structure Analysis
The compound has a pyrrolidine ring, which is a type of heterocyclic compound. Heterocyclic compounds are those that contain at least one atom other than carbon within the ring structure - in this case, nitrogen .Chemical Reactions Analysis
The presence of the hydroxyl (-OH) and amino (-NH2) functional groups in the compound suggests that it could participate in a variety of chemical reactions. For example, it could act as a nucleophile in substitution reactions or participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of polar functional groups (-OH and -NH2) in “1-(1-(2-Aminoethyl)pyrrolidin-2-yl)ethan-1-ol” suggests that it would have some degree of solubility in polar solvents like water .Scientific Research Applications
Coordination Polymer Synthesis
The compound 1-(1-(2-Aminoethyl)pyrrolidin-2-yl)ethan-1-ol can be used in the synthesis of coordination polymers, specifically in the preparation of a one-dimensional coordination polymer of nickel (II), [ (μ N,S -NCS) 2 {Ni (ampy)}] n (ampy=1- (2-aminoethyl)pyrrolidine) .
Drug Discovery
Pyrrolidine, which is a part of the compound’s structure, is a versatile scaffold in drug discovery. It can be used for ring construction from different cyclic or acyclic precursors or for functionalization of preformed pyrrolidine rings, such as proline derivatives .
Organic Synthesis
This compound is involved in organic synthesis processes, such as the synthesis of 1,5-Substituted Pyrrolidin-2-ones which are valuable in medicinal chemistry .
Research Use
1-(2-Aminoethyl)pyrrolidine: is available for purchase as a research chemical, indicating its use in various research applications where it may serve as a building block or reagent .
Safety And Hazards
properties
IUPAC Name |
1-[1-(2-aminoethyl)pyrrolidin-2-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-7(11)8-3-2-5-10(8)6-4-9/h7-8,11H,2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEHTAJGYFKRMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-Aminoethyl)pyrrolidin-2-yl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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